![molecular formula C23H23N7O2 B2423525 N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-39-7](/img/structure/B2423525.png)
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, amines, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include halogenated compounds, strong acids or bases, and metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer) cells. For instance:
- In Vitro Studies : Compounds related to this scaffold have shown IC50 values in the low micromolar range against these cell lines, indicating potent activity .
Cancer Therapy
Given its potent anticancer properties, this compound is being investigated as a candidate for targeted cancer therapy. Its ability to inhibit specific kinases makes it suitable for use in combination therapies aimed at overcoming resistance mechanisms in cancer treatment.
Neurological Disorders
There is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidines may also exhibit neuroprotective effects and could be explored for treating neurological disorders . The piperazine component may contribute to blood-brain barrier permeability, enhancing the therapeutic potential for central nervous system applications.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- EGFR Inhibition : Compounds similar to N-(2H-1,3-benzodioxol-5-y)-6-(4-methylpiperazin-1-y)-1H-pyrazolo[3,4-d]pyrimidin derivatives have been shown to effectively inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Combination Therapies : Studies have indicated that combining this class of compounds with traditional chemotherapy agents may enhance overall treatment efficacy and reduce side effects .
Mécanisme D'action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in inhibition or activation of the target, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine: A dual-specific kinase inhibitor with a similar benzodioxole and piperazine structure.
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Another compound featuring the benzodioxole group, used in different chemical contexts.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Activité Biologique
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various protein kinases. The presence of the benzodioxole moiety and piperazine ring contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Starting Materials : Synthesis begins with commercially available precursors such as 2-(1,3-benzodioxol-5-yl)acetonitrile.
- Alkylation : The precursor undergoes alkylation using appropriate reagents under controlled conditions.
- Cyclization : Subsequent cyclization reactions form the pyrazolo[3,4-d]pyrimidine framework.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity through the inhibition of specific tyrosine kinases (TKs), notably c-Src and Bcr-Abl. Studies have shown that:
- In vitro Studies : The compound demonstrates significant cytotoxicity against various cancer cell lines including prostate cancer and acute lymphoblastic leukemia cells. For instance, it has been reported to induce apoptosis in these cells by disrupting tubulin polymerization, leading to cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 0.47 | Src kinase inhibition |
Acute Lymphoblastic Leukemia | 5.1 - 6.5 | Apoptosis induction |
Glioblastoma | <10 | Disruption of cell cycle |
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Tyrosine Kinases : The compound acts as a competitive inhibitor at the ATP-binding site of TKs such as c-Src and Bcr-Abl .
- Induction of Apoptosis : By inhibiting these kinases, the compound triggers apoptotic pathways in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Xenograft Models : In mouse models bearing human tumors, treatment with the compound led to a reduction in tumor volume exceeding 50%. This effect was attributed to its ability to inhibit tumor growth through targeted kinase inhibition .
- Pharmacokinetics : The compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-28-9-11-29(12-10-28)23-26-21(25-16-7-8-19-20(13-16)32-15-31-19)18-14-24-30(22(18)27-23)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJPQKSKZDJITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.